(1R,9R,10R)-17-(cyclobutylmethyl)-4-[(10-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-trien-4-yl]oxy}decyl)oxy]-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-triene
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Overview
Description
MCL-154 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the B-cell lymphoma-2 family of proteins, which play a crucial role in regulating apoptosis, or programmed cell death. Overexpression of MCL-154 is often observed in various cancers, making it a target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MCL-154 typically involves a multi-step process. One common method includes the coupling of indole-2-carboxylic acids with acylsulfonamides. The reaction conditions often involve the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine in dichloromethane .
Industrial Production Methods: Industrial production of MCL-154 may involve large-scale synthesis using automated flash column chromatography and high-performance liquid chromatography for purification. The use of electrospray ionization mass spectrometry ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: MCL-154 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves halogenation reactions using reagents like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination of MCL-154 can yield chlorinated derivatives, which may have different biological activities .
Scientific Research Applications
MCL-154 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in regulating apoptosis and its potential as a therapeutic target in cancer treatment
Medicine: Investigated for its potential to overcome drug resistance in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
MCL-154 exerts its effects by interacting with other proteins in the B-cell lymphoma-2 family. It binds to pro-apoptotic proteins, preventing them from initiating the apoptosis pathway. This interaction helps cancer cells evade programmed cell death, contributing to tumor growth and resistance to chemotherapy .
Comparison with Similar Compounds
Venetoclax: Another B-cell lymphoma-2 family inhibitor used in cancer therapy.
AMG 176: A potent inhibitor of myeloid cell leukemia-1 protein, similar to MCL-154
Uniqueness: MCL-154 is unique in its high affinity for binding to pro-apoptotic proteins, making it a highly effective inhibitor of apoptosis. This property distinguishes it from other similar compounds and highlights its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C52H76N2O2 |
---|---|
Molecular Weight |
761.2 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(cyclobutylmethyl)-4-[10-[[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]decoxy]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C52H76N2O2/c1(3-5-11-31-55-43-23-21-41-33-49-45-19-7-9-25-51(45,47(41)35-43)27-29-53(49)37-39-15-13-16-39)2-4-6-12-32-56-44-24-22-42-34-50-46-20-8-10-26-52(46,48(42)36-44)28-30-54(50)38-40-17-14-18-40/h21-24,35-36,39-40,45-46,49-50H,1-20,25-34,37-38H2/t45-,46-,49+,50+,51+,52+/m0/s1 |
InChI Key |
NDMWWBDABLNMKI-YMWIEQFASA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)OCCCCCCCCCCOC5=CC6=C(C[C@@H]7[C@H]8[C@@]6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OCCCCCCCCCCOC5=CC6=C(CC7C8C6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1 |
Origin of Product |
United States |
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